C6 NBD L-threo-dihydroceramide

De novo sphingolipid synthesis Endoplasmic Reticulum Lipid trafficking

C6 NBD L-threo-dihydroceramide (CAS 114301-95-0) is a synthetic, fluorescent analog of the endogenous sphingolipid dihydroceramide. Its core structure consists of an 18-carbon L-threo-dihydrosphingosine backbone N-acylated with a six-carbon fatty acid chain that is covalently linked to the NBD (7-nitrobenz-2-oxa-1,3-diazole) fluorophore.

Molecular Formula C30H51N5O6
Molecular Weight 577.8 g/mol
Cat. No. B12396675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC6 NBD L-threo-dihydroceramide
Molecular FormulaC30H51N5O6
Molecular Weight577.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O
InChIInChI=1S/C30H51N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h20-21,25,27,31,36-37H,2-19,22-23H2,1H3,(H,32,38)/t25-,27-/m1/s1
InChIKeyGEZLBJRDZRUTOE-XNMGPUDCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

C6 NBD L-threo-dihydroceramide Fluorescent Probe Procurement: Core Specifications and Baseline Overview


C6 NBD L-threo-dihydroceramide (CAS 114301-95-0) is a synthetic, fluorescent analog of the endogenous sphingolipid dihydroceramide . Its core structure consists of an 18-carbon L-threo-dihydrosphingosine backbone N-acylated with a six-carbon fatty acid chain that is covalently linked to the NBD (7-nitrobenz-2-oxa-1,3-diazole) fluorophore [1]. This compound is specifically designed as a molecular probe to investigate the structure-specific metabolism, intracellular trafficking, and enzymatic processing of dihydroceramide, the immediate precursor in de novo ceramide biosynthesis [2]. Its primary differentiator from its more common unsaturated counterpart, C6 NBD Ceramide, lies in the fully saturated C4-C5 bond of its sphingoid base, a structural feature that fundamentally alters its cellular recognition, transport, and metabolic fate [3].

C6 NBD L-threo-dihydroceramide: Why Substitution with Unsaturated C6 NBD Ceramide Is Scientifically Invalid


The substitution of C6 NBD L-threo-dihydroceramide with the more common C6 NBD Ceramide (d18:1/6:0) is a critical experimental error that stems from overlooking a single, critical structural difference: the saturation state of the C4-C5 bond in the sphingosine backbone [1]. While C6 NBD Ceramide contains a trans double bond, this compound is fully saturated, rendering it a dihydroceramide analog . This distinction is far from trivial. Foundational literature unequivocally demonstrates that the cellular trafficking, subcellular localization, and metabolic processing of NBD-dihydroceramide are fundamentally different from those of NBD-ceramide [2]. Specifically, NBD-dihydroceramide is initially retained in the endoplasmic reticulum (ER), whereas NBD-ceramide spontaneously accumulates in the Golgi apparatus . Consequently, using the unsaturated probe to study pathways involving dihydroceramide, such as de novo sphingolipid synthesis, dihydroceramide desaturase (DES1) activity, or ER-specific lipid dynamics, will yield data that are not biologically representative. The quantitative evidence below reinforces why this saturated analog is a non-negotiable, pathway-specific tool.

Quantitative Evidence Guide: Validating the Differentiated Utility of C6 NBD L-threo-dihydroceramide


Intracellular Trafficking: ER Retention of NBD-Dihydroceramide vs. Golgi Accumulation of NBD-Ceramide

Fluorescence microscopy studies comparing the intracellular localization of C6 NBD-dihydroceramide (NBD-DH-Cer) and C6 NBD-ceramide (NBD-Cer) demonstrate a qualitative and functionally critical difference. In intact cells, NBD-DH-Cer is initially and predominantly retained within the endoplasmic reticulum (ER) [1]. In stark contrast, NBD-Cer is well-established to rapidly accumulate and stain the Golgi apparatus . This differential localization confirms that the saturation state of the sphingoid backbone is a key determinant of intracellular transport, with NBD-DH-Cer's ER retention making it the requisite probe for investigating the earliest steps of de novo sphingolipid biosynthesis, including the action of dihydroceramide desaturase (DES1) [1].

De novo sphingolipid synthesis Endoplasmic Reticulum Lipid trafficking DES1

Substrate-Specific Metabolism: Saturation Dictates Conversion to Complex Sphingolipids

The metabolism of fluorescent ceramide analogs into downstream complex sphingolipids (glucosylceramide and sphingomyelin) is highly dependent on the probe's saturation state. In a direct comparison using BHK-21 cells, both C6 NBD-ceramide (NBD-Cer) and C6 NBD-D-erythro-dihydroceramide (the natural stereoisomer of the target compound) were metabolized to complex sphingolipids [1]. However, the conversion of C6 NBD-dihydroceramide was demonstrated to be highly stereoselective for the natural D,erythro isomer [1]. While the non-natural L-threo isomer (this compound) is generally a poorer substrate for anabolic enzymes [2], this characteristic renders it particularly useful as a control probe for studying the stereospecificity of these enzymes and for distinguishing metabolism from passive transport [2].

Sphingolipid metabolism Glucosylceramide synthase Sphingomyelin synthase Metabolic tracing

Enzymatic Kinetics: NBD-C6-Ceramide as a Validated Substrate for Ceramide Kinase (CERK)

The utility of the NBD-C6 fluorophore for enzymatic assays is well-established. A non-radioactive fluorimetric assay using NBD-C6-ceramide as a substrate for ceramide kinase (CERK) reported a Km value of 4 μM [1]. This value was directly comparable to the Km of the natural substrate, N-hexanoyl-sphingenine (C6-ceramide) [1]. While this specific data is for NBD-C6-ceramide, it serves as strong class-level evidence that the NBD-C6 fluorophore does not significantly alter the enzyme's affinity for the substrate in this context. This validates the use of the entire NBD-C6-sphingolipid class, including C6 NBD L-threo-dihydroceramide, as effective tools for developing high-throughput screening assays to identify CERK modulators [1].

Ceramide Kinase (CERK) Enzyme kinetics High-throughput screening (HTS) Drug discovery

Functional Activity: NBD-Ceramide Matches Unlabeled Ceramide in Inhibiting Viral Glycoprotein Transport

The addition of the NBD fluorophore does not impede the biological activity of the ceramide analog in certain functional assays. Published data indicates that C6 NBD ceramide is as effective as unlabeled C6 ceramide in the inhibition of viral glycoprotein transport through the Golgi apparatus [1]. This functional equivalence demonstrates that the NBD-labeled probe can be used to reliably track and study processes that are dependent on ceramide's bioactivity, without the fluorescent tag interfering with the mechanism of action [1]. This class-level evidence supports the use of related NBD-sphingolipids, like C6 NBD L-threo-dihydroceramide, as bioactive tracers where structural specificity is paramount.

Virology Golgi function Viral glycoprotein transport Functional assay

Defined Research and Industrial Application Scenarios for C6 NBD L-threo-dihydroceramide


Elucidating ER-Specific Sphingolipid Metabolism and Trafficking

In studies focused on the de novo sphingolipid synthesis pathway, C6 NBD L-threo-dihydroceramide is the appropriate probe for visualizing and quantifying lipid dynamics within the endoplasmic reticulum (ER). As demonstrated by direct comparative microscopy, NBD-dihydroceramide is initially retained in the ER, unlike NBD-ceramide which accumulates in the Golgi [1]. This application is essential for researchers investigating the function of ER-resident enzymes like dihydroceramide desaturase (DES1), or for those quantifying the rate of dihydroceramide transport from the ER to the Golgi. Using an unsaturated probe in this context would provide misleading localization data and invalidate the biological interpretation.

High-Throughput Screening for Modulators of Dihydroceramide Metabolism

This fluorescent probe is ideally suited for developing high-throughput screening (HTS) assays to identify small-molecule modulators of enzymes that process dihydroceramide. The validated utility of the NBD-C6 tag in a 96-well format CERK assay [2] demonstrates that the fluorophore does not significantly alter enzyme affinity (Km) and can be used to generate robust, quantifiable fluorescent signals [2]. By using C6 NBD L-threo-dihydroceramide as a substrate, laboratories can design non-radioactive assays for enzymes like (dihydro)ceramide synthase, ceramidases, or DES1, facilitating large-scale drug discovery efforts without the hazards and costs associated with radiolabeled lipids.

Investigating the Stereospecificity of Sphingolipid-Protein Interactions

The L-threo stereochemistry of this compound makes it a valuable tool for probing the stereospecificity of lipid-protein interactions. Evidence shows that the conversion of C6 NBD-dihydroceramide to complex sphingolipids is highly stereoselective for the natural D,erythro isomer [1]. Therefore, C6 NBD L-threo-dihydroceramide, being the non-natural isomer, is poorly metabolized and serves as a critical negative control probe [3]. Its use can help researchers distinguish between the passive, bulk membrane flow of lipids and active, protein-mediated transport and metabolism. This application is key for basic science studies aiming to characterize the binding pockets and chiral specificity of sphingolipid-binding proteins and metabolic enzymes.

Mechanistic Studies of Viral Glycoprotein Transport Inhibition

For virology research focused on the role of sphingolipids in the secretory pathway, this probe provides a functional, trackable analog. The class-level evidence that NBD-labeled ceramide retains full biological activity—being equally effective as its unlabeled counterpart in inhibiting viral glycoprotein transport through the Golgi [4]—supports its use in mechanistic studies. By visualizing the probe's trafficking and metabolism, researchers can correlate its bioactivity with specific intracellular events, dissecting the precise role of dihydroceramide and its metabolites in processes like viral maturation and egress. The saturated backbone may confer additional stability or distinct bioactivity, warranting its use over the unsaturated analog for certain viral models.

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